Cas no 1235666-08-6 (N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide)

N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a pyrazine-thiazole core with a carboxamide functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both pyrazine and thiazole moieties enhances its potential as a ligand or bioactive scaffold, particularly in drug discovery targeting neurological or infectious diseases. Its diethylamide substituent improves solubility and bioavailability, facilitating further derivatization. The compound's stability under standard conditions and compatibility with common synthetic methodologies underscore its utility in medicinal chemistry and material science applications.
N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide structure
1235666-08-6 structure
Product Name:N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
CAS No:1235666-08-6
MF:C12H14N4OS
MW:262.330760478973
CID:6016642
PubChem ID:49713451
Update Time:2025-10-28

N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
    • 1235666-08-6
    • N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
    • N,N-diethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
    • F5828-0002
    • AKOS024519977
    • Inchi: 1S/C12H14N4OS/c1-3-16(4-2)12(17)10-8-18-11(15-10)9-7-13-5-6-14-9/h5-8H,3-4H2,1-2H3
    • InChI Key: NWKCAMPZKSWSNV-UHFFFAOYSA-N
    • SMILES: S1C(C2C=NC=CN=2)=NC(=C1)C(N(CC)CC)=O

Computed Properties

  • Exact Mass: 262.08883226g/mol
  • Monoisotopic Mass: 262.08883226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 87.2Ų

N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide Pricemore >>

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Additional information on N,N-diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide

N,N-Diethyl-2-(Pyrazin-2-Yl)-1,3-Thiazole-4-Carboxamide: A Comprehensive Overview

N,N-Diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, also known by its CAS registry number CAS No. 1235666-08-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a thiazole ring fused with a pyrazine moiety, further substituted with a diethylcarboxamide group, making it a valuable component in the synthesis of functional materials.

The synthesis of N,N-Diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The compound's structure is characterized by the presence of electron-withdrawing groups, which enhance its reactivity in various chemical transformations. Recent studies have explored its role as an intermediate in the synthesis of heterocyclic compounds, particularly those with potential applications in drug discovery and agrochemicals.

One of the most promising areas of research involving this compound is its application in the development of advanced materials. For instance, researchers have investigated its ability to form self-assembled monolayers (SAMs) on various substrates, which can be utilized in the fabrication of sensors and electronic devices. The molecule's thiazole ring contributes to its aromaticity and stability, making it suitable for such applications.

In addition to its material science applications, N,N-Diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has shown potential in the field of catalysis. Recent studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in asymmetric catalysis. Its ability to coordinate with metal centers while maintaining structural integrity makes it a valuable tool in modern catalytic systems.

The compound's properties also make it an attractive candidate for use in pharmaceutical research. Its thiazole moiety is known for its pharmacological activity, and the substitution pattern on the pyrazine ring can be tailored to enhance bioavailability and target specificity. Researchers are actively exploring its potential as a lead compound for developing new drug candidates targeting various diseases.

Furthermore, recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of N,N-Diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide. These studies have provided insights into its interaction with biological molecules and its potential for use in bioconjugate chemistry. The compound's ability to form stable complexes with biomolecules has opened new avenues for its application in diagnostics and therapeutic delivery systems.

In conclusion, N,N-Diethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on innovative solutions in materials science, catalysis, pharmaceuticals, and beyond. As ongoing research continues to uncover new possibilities for this compound, its significance in the chemical sciences is expected to grow further.

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